KCNA1 channel

Pharmacology Potassium channel Selectivity

The KCNA1 channel (CAS 147173-20-4) is a voltage-gated, delayed-rectifier potassium channel belonging to the Shaker-related subfamily A, member 1 (Kv1.1). It is a homo- or heterotetrameric transmembrane protein that opens upon membrane depolarization, mediating the repolarization phase of action potentials in excitable cells, particularly in the central and peripheral nervous system.

Molecular Formula C26H34O8Si
Molecular Weight 0
CAS No. 147173-20-4
Cat. No. B1174574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCNA1 channel
CAS147173-20-4
SynonymsKCNA1 channel
Molecular FormulaC26H34O8Si
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KCNA1 Channel (CAS 147173-20-4) – Distinguishing the Kv1.1 Voltage-Gated Potassium Channel for Research Procurement


The KCNA1 channel (CAS 147173-20-4) is a voltage-gated, delayed-rectifier potassium channel belonging to the Shaker-related subfamily A, member 1 (Kv1.1) [1]. It is a homo- or heterotetrameric transmembrane protein that opens upon membrane depolarization, mediating the repolarization phase of action potentials in excitable cells, particularly in the central and peripheral nervous system [1]. Loss-of-function mutations in KCNA1 are causally linked to episodic ataxia type 1 (EA1) and myokymia, making the channel a disease-relevant research target [2]. For scientific procurement, KCNA1 channel products—whether recombinant protein, antibody, or cell line—must be selected based on their ability to faithfully represent the native channel’s pharmacology, biophysics, and disease-relevant context, distinguishing them from closely related Kv1 family members.

Why Generic Substitution of KCNA1 Channel (CAS 147173-20-4) Reagents Fails in Kv1 Family Research


Substituting a KCNA1 (Kv1.1) channel reagent with a related Kv1 family member—such as Kv1.2 (KCNA2) or Kv1.3 (KCNA3)—risks producing non-congruent experimental outcomes because these channels exhibit distinct pharmacological profiles, tissue distributions, and disease associations [1]. For example, KCNA1 is uniquely sensitive to dendrotoxin-K (IC50 ≈ 2.5 nM), whereas Kv1.3 is virtually insensitive [2]. Moreover, loss-of-function mutations in KCNA1 cause episodic ataxia type 1, while gain-of-function mutations in KCNA2 are linked to epileptic encephalopathy, underscoring that functional outcomes are not interchangeable [3]. Procurement of a non-specific Kv channel reagent can therefore invalidate phenotypic and mechanistic conclusions in neuronal excitability, pain, and channelopathy studies.

Quantitative Differentiation of KCNA1 Channel (CAS 147173-20-4) vs. Closest Analogs: Evidence for Scientific Selection


Dendrotoxin-K Pharmacological Selectivity: KCNA1 vs. Kv1.3

KCNA1 (Kv1.1) is potently blocked by dendrotoxin-K with an IC50 of 2.5 nM, whereas the closely related Kv1.3 (KCNA3) channel is insensitive to this toxin [1]. This selectivity provides a clear pharmacological fingerprint for KCNA1-containing channels, enabling unambiguous identification in native tissues and recombinant systems. In contrast, Kv1.3 is inhibited by margatoxin (IC50 ≈ 50 pM) and ShK toxin, which do not discriminate KCNA1 with high affinity [2].

Pharmacology Potassium channel Selectivity

Disease-Associated Mutational Landscape: KCNA1 vs. KCNA2 and KCNA3

Loss-of-function mutations in KCNA1 are causally linked to episodic ataxia type 1 (EA1, OMIM #160120) and myokymia, with over 40 pathogenic variants cataloged [1]. In contrast, KCNA2 (Kv1.2) gain-of-function mutations cause epileptic encephalopathy (OMIM #615771), and KCNA3 (Kv1.3) loss-of-function mutations are associated with autoimmunity susceptibility [2]. This divergent genotype-phenotype relationship demonstrates that the three channels serve non-redundant physiological roles and that KCNA1-specific reagents are essential for EA1 disease modeling.

Channelopathy Genetics Episodic ataxia

Tissue Distribution and Functional Context: KCNA1 in Neurons vs. KCNA3 in T Cells

KCNA1 is predominantly expressed in the central and peripheral nervous system, particularly in cerebellar Purkinje cells, hippocampal neurons, and the juxtaparanodal region of myelinated axons [1]. In contrast, KCNA3 (Kv1.3) is highly expressed in T lymphocytes and is a validated target for autoimmune disease therapy [2]. This tissue-specific distribution means that pharmacological tools or antibodies targeting KCNA1 will label neuronal structures, while KCNA3 reagents label immune cells, providing a clear experimental separation.

Expression Immunology Neuroscience

Niflumic Acid Potentiation: KCNA1-Specific Pharmacological Enhancement

Niflumic acid (NFA) has been shown to selectively potentiate KCNA1 (Kv1.1) channel activity by shifting the voltage dependence of activation to more hyperpolarized potentials and increasing open probability, leading to a ~2-fold increase in current amplitude at -20 mV [1]. NFA also potentiates heteromeric Kv1.1/Kv1.2 channels, which are the predominant form in most brain regions, but its primary target is Kv1.1-containing assemblies. In contrast, Kv1.3 channels are not potentiated by NFA [1]. This pharmacological discrimination provides a functional assay to confirm KCNA1 identity in recombinant and native systems.

Pharmacology Activator Episodic ataxia

Optimal Application Scenarios for KCNA1 Channel (CAS 147173-20-4) Reagents Based on Verifiable Differentiation


Pharmacological Validation of KCNA1 Channel Identity in Recombinant Systems

When a research group procures a recombinant KCNA1 protein or cell line, the product should demonstrate sensitivity to dendrotoxin-K at nanomolar concentrations (IC50 ~2.5 nM) and potentiation by niflumic acid at 100–300 µM [1][2]. These orthogonal pharmacological assays confirm that the expressed channel retains native-like pharmacology and is not a mixed population of Kv1 family members. This is critical for laboratories studying KCNA1-targeted therapeutics for EA1 or neuropathic pain.

EA1 Disease Modeling Using KCNA1-Specific Loss-of-Function Constructs

Procurement of KCNA1 channel reagents bearing patient-derived loss-of-function mutations (e.g., V408A, R417X) enables the creation of cellular or animal models of episodic ataxia type 1 [1]. The unique disease association of KCNA1 with EA1—distinct from KCNA2-linked epilepsy or KCNA3-linked autoimmunity—means that only KCNA1-specific constructs can faithfully recapitulate the disease phenotype for drug screening and mechanistic studies.

Neuronal Excitability Studies Requiring Selective Kv1.1 Pharmacology

In electrophysiological studies on primary neurons or brain slices, pharmacological isolation of KCNA1-mediated currents is achieved using dendrotoxin-K subtraction (IC50 2.5 nM) [1]. Because KCNA1 is highly expressed at the juxtaparanode and in cerebellar Purkinje cells, its selective blockade allows researchers to dissect the contribution of Kv1.1 to action potential repolarization and synaptic transmission without confounding effects on Kv1.3 or Kv1.6.

Antibody Specificity Testing Using KCNA1 Blocking Peptides

When purchasing anti-KCNA1 antibodies for western blot or immunohistochemistry, co-application of a KCNA1 blocking peptide (matching the immunogen sequence) is essential to confirm band or signal specificity [1]. This control distinguishes KCNA1 signal from cross-reactivity with Kv1.2 or Kv1.3, which share significant sequence homology in the pore and transmembrane regions.

Quote Request

Request a Quote for KCNA1 channel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.